molecular formula C8H10LiNO3 B2717733 Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 2253631-26-2

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No.: B2717733
CAS No.: 2253631-26-2
M. Wt: 175.11
InChI Key: GYBSSVQWRHZVEM-UHFFFAOYSA-M
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Description

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate is a compound that belongs to the oxazole family, which is known for its diverse biological and chemical properties. This compound features a lithium ion paired with a 4-tert-butyl-1,3-oxazole-2-carboxylate anion, making it a unique entity in the realm of organolithium compounds. Oxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring, which imparts significant reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxazole ring. The lithium salt is then formed by reacting the oxazole derivative with a lithium reagent such as lithium tert-butoxide .

Industrial Production Methods

Industrial production of lithium;4-tert-butyl-1,3-oxazole-2-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydro-oxazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce dihydro-oxazoles. Substitution reactions can lead to a variety of substituted oxazole derivatives .

Scientific Research Applications

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;4-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound and enhancing its reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate is unique due to the combination of the lithium ion and the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

lithium;4-tert-butyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.Li/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSSVQWRHZVEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1=COC(=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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